molecular formula C21H27NO3Si B1589454 trans-4-(tert-Butyldiphenylsilyloxy)-L-proline CAS No. 259212-61-8

trans-4-(tert-Butyldiphenylsilyloxy)-L-proline

Cat. No.: B1589454
CAS No.: 259212-61-8
M. Wt: 369.5 g/mol
InChI Key: LHSRURYOCDIZEW-APWZRJJASA-N
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Description

trans-4-(tert-Butyldiphenylsilyloxy)-L-proline: is a synthetic organic compound that features a proline backbone with a tert-butyldiphenylsilyloxy group attached at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(tert-Butyldiphenylsilyloxy)-L-proline typically involves the protection of the hydroxyl group of L-proline followed by the introduction of the tert-butyldiphenylsilyl group. The process often includes:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism by which trans-4-(tert-Butyldiphenylsilyloxy)-L-proline exerts its effects largely depends on its role in specific reactions or applicationsThe molecular targets and pathways involved would vary based on the specific context of its use, such as in enzyme inhibition or as a synthetic intermediate .

Comparison with Similar Compounds

  • trans-4-(tert-Butyldimethylsilyloxy)-L-proline
  • cis-4-(tert-Butyldiphenylsilyloxy)-L-proline
  • trans-4-(tert-Butyldiphenylsilyloxy)-D-proline

Comparison:

Properties

IUPAC Name

(2S,4R)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3Si/c1-21(2,3)26(17-10-6-4-7-11-17,18-12-8-5-9-13-18)25-16-14-19(20(23)24)22-15-16/h4-13,16,19,22H,14-15H2,1-3H3,(H,23,24)/t16-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSRURYOCDIZEW-APWZRJJASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CC(NC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@@H]3C[C@H](NC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80468482
Record name trans-4-(tert-Butyldiphenylsilyloxy)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259212-61-8
Record name trans-4-(tert-Butyldiphenylsilyloxy)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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